(R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Carboxylation: The carboxyl group is introduced at the 3-position of the pyrrolidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including drugs for neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Methylpyrrolidine-2-carboxylic acid hydrochloride: A structural isomer with the carboxyl group at the 2-position.
1-Methylpyrrolidine-4-carboxylic acid hydrochloride: Another structural isomer with the carboxyl group at the 4-position.
Uniqueness
®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomers and structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(3R)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWLEGORBDKYIG-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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